molecular formula C12H16INO B8401990 N,N-diethyl(o-iodophenyl)acetamide

N,N-diethyl(o-iodophenyl)acetamide

Cat. No.: B8401990
M. Wt: 317.17 g/mol
InChI Key: CFGOQZDHELBIMH-UHFFFAOYSA-N
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Description

N,N-Diethyl(o-iodophenyl)acetamide is a substituted acetamide featuring a phenyl ring with an iodine atom in the ortho position and two ethyl groups attached to the nitrogen of the acetamide moiety.

  • N,N-Diethyl-2-phenylacetamide (lacks iodine; ).
  • N-(2-iodophenyl)acetamide (lacks diethyl groups; ).
  • N-(4-iodophenyl)acetamide (para-iodo isomer; ).

The iodine atom introduces steric bulk and electronic effects (e.g., inductive withdrawal), while the diethyl groups enhance lipophilicity and alter solubility compared to non-alkylated analogs .

Properties

Molecular Formula

C12H16INO

Molecular Weight

317.17 g/mol

IUPAC Name

N,N-diethyl-2-(2-iodophenyl)acetamide

InChI

InChI=1S/C12H16INO/c1-3-14(4-2)12(15)9-10-7-5-6-8-11(10)13/h5-8H,3-4,9H2,1-2H3

InChI Key

CFGOQZDHELBIMH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CC1=CC=CC=C1I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Features

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
N,N-Diethyl(o-iodophenyl)acetamide* C₁₂H₁₆INO 317.17 (estimated) o-Iodo phenyl, N,N-diethyl acetamide
N,N-Diethyl-2-phenylacetamide C₁₂H₁₇NO 191.27 Phenyl, N,N-diethyl acetamide
N-(2-iodophenyl)acetamide C₈H₈INO 261.06 o-Iodo phenyl, acetamide
N-(4-iodophenyl)acetamide C₈H₈INO 261.06 p-Iodo phenyl, acetamide
N,N-Diethylacetamide C₆H₁₃NO 115.18 N,N-diethyl acetamide (no aryl group)

*Note: Data for this compound is extrapolated from analogs.

Key Observations :

  • The iodine atom increases molecular weight by ~126 g/mol compared to non-iodinated analogs (e.g., N,N-Diethyl-2-phenylacetamide) .

Physical Properties

Compound Melting Point (°C) Boiling Point (°C) Density (g/cm³) Solubility Trends
N,N-Diethyl-2-phenylacetamide 57–59 143 @ 8 Torr 1.007–1.014 Lipophilic (diethyl groups)
N-(2-iodophenyl)acetamide Not reported Not reported Not reported Moderate in polar solvents
N-(4-iodophenyl)acetamide Not reported Not reported Not reported Similar to o-iodo isomer
N,N-Diethylacetamide Not reported Not reported Not reported Highly polar, water-miscible

Key Observations :

  • The diethyl groups in N,N-Diethyl-2-phenylacetamide contribute to a lower density (~1.01 g/cm³) and higher lipophilicity compared to non-alkylated analogs .
  • Iodinated analogs (e.g., N-(2-iodophenyl)acetamide) likely exhibit lower solubility in aqueous media due to increased molecular weight and halogen hydrophobicity .

Chemical Reactivity and Spectral Data

  • This contrasts with para-iodo isomers, where electronic effects are less pronounced .
  • Spectral Signatures :
    • NMR : The ortho-iodo substituent in N-(2-iodophenyl)acetamide causes deshielding of adjacent protons, leading to distinct splitting patterns in $^1$H NMR (e.g., aromatic protons at δ 7.3–8.0 ppm) .
    • IR : The acetamide carbonyl stretch (~1650–1680 cm⁻¹) is consistent across analogs, but iodine's mass affects vibrational modes in Raman spectra .

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